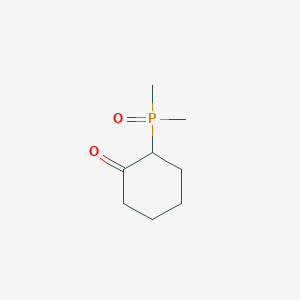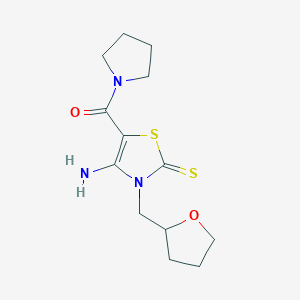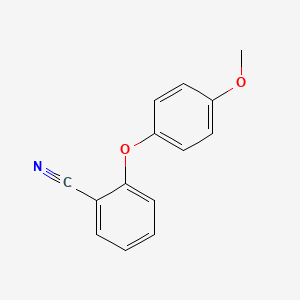
1-Hydroxy-6-methoxyindane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-6-methoxyindane-1-carboxylic acid, also known as 6-Hydroxy-1-methoxyindan-1-carboxylic acid, is a chemical compound that belongs to the class of indane carboxylic acids. It is an important compound in the field of organic chemistry and has been the subject of extensive research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-6-methoxyindane-1-carboxylic acid is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-Hydroxy-6-methoxyindane-1-carboxylic acid exhibits a number of biochemical and physiological effects. These include inhibition of the production of pro-inflammatory cytokines, reduction of oxidative stress, and modulation of various signaling pathways involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Hydroxy-6-methoxyindane-1-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound exhibits a number of interesting biochemical and physiological effects, which make it a potential candidate for further research. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-Hydroxy-6-methoxyindane-1-carboxylic acid. One of the most promising directions is in the field of drug development. Recent studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways involved in inflammation and oxidative stress. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of 1-Hydroxy-6-methoxyindane-1-carboxylic acid can be achieved through various methods. One of the most common methods involves the oxidation of 1-methoxy-6-methylindane using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The resulting product is then treated with a suitable acid to form the desired carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-6-methoxyindane-1-carboxylic acid has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine. Recent studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis, cancer, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-hydroxy-6-methoxy-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-8-3-2-7-4-5-11(14,10(12)13)9(7)6-8/h2-3,6,14H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDTUVALFSAXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2(C(=O)O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6-methoxyindane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2713879.png)

![4-[4-(benzyloxy)phenyl]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2713881.png)



![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde oxime](/img/structure/B2713887.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2713896.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2713897.png)
![5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2713898.png)
![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)
